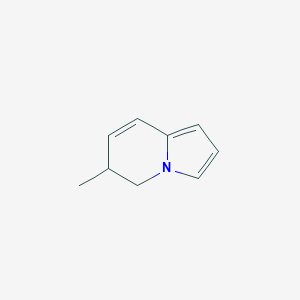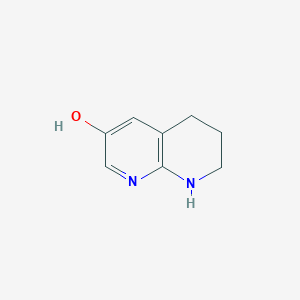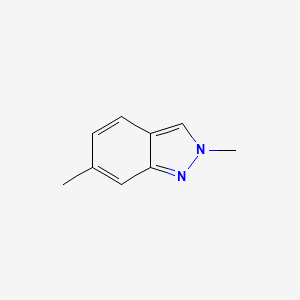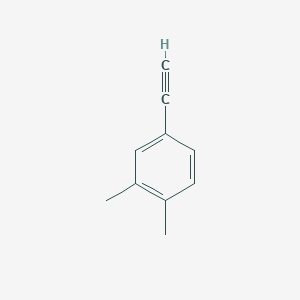
6-Methyl-5,6-dihydroindolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-5,6-dihydroindolizine is a heterocyclic compound belonging to the indolizine family Indolizines are bicyclic structures containing a pyrrole ring fused to a pyridine ring The presence of a methyl group at the 6th position of the 5,6-dihydroindolizine structure introduces unique chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6-dihydroindolizine typically involves the intramolecular cyclodehydration of 4-(pyrrol-1-yl)butanal. This can be achieved through two main methodologies: the “oxo” and “non-oxo” approaches.
Non-Oxo Methodology: This approach uses diethyl-2-(pyrrol-1-yl)pentanedioate, which undergoes chemo- and regioselective reduction to form ®-4-carboxyethyl-4-(pyrrol-1-yl)butanal.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methodologies described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions
6-Methyl-5,6-dihydroindolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
6-Methyl-5,6-dihydroindolizine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 6-Methyl-5,6-dihydroindolizine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific derivatives and their intended applications .
類似化合物との比較
Similar Compounds
Indolizine: The parent compound without the methyl group at the 6th position.
5,6-Dihydroindolizine: Similar structure but lacks the methyl group.
7-Methyl-5-thioxo-3,5-dihydroindolizine-6-carbonitrile: A related compound with a thioxo group and a nitrile group.
Uniqueness
6-Methyl-5,6-dihydroindolizine is unique due to the presence of the methyl group at the 6th position, which influences its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets and improve its stability under various conditions.
特性
分子式 |
C9H11N |
|---|---|
分子量 |
133.19 g/mol |
IUPAC名 |
6-methyl-5,6-dihydroindolizine |
InChI |
InChI=1S/C9H11N/c1-8-4-5-9-3-2-6-10(9)7-8/h2-6,8H,7H2,1H3 |
InChIキー |
RTISMAKCFQPJPH-UHFFFAOYSA-N |
正規SMILES |
CC1CN2C=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11924002.png)
![3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5h)-one](/img/structure/B11924003.png)
![4-Azaspiro[2.5]octan-6-ol](/img/structure/B11924015.png)
![3-Vinylpyrazolo[1,5-a]pyridine](/img/structure/B11924019.png)
![3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B11924023.png)






![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)
![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)

